molecular formula C9H12S B13172307 2,3,6-Trimethylbenzene-1-thiol

2,3,6-Trimethylbenzene-1-thiol

Cat. No.: B13172307
M. Wt: 152.26 g/mol
InChI Key: XVSJTVAPLGSCSK-UHFFFAOYSA-N
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Description

2,3,6-Trimethylbenzene-1-thiol is an organic compound with the molecular formula C9H12S It is a derivative of benzene, where three methyl groups and one thiol group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trimethylbenzene-1-thiol can be synthesized through several methods. One common approach involves the thiolation of 2,3,6-trimethylbenzene using thiolating agents such as thiourea or hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require an acidic or basic medium to facilitate the thiolation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methyl groups and thiol group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,3,6-Trimethylbenzene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

    Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 2,3,6-trimethylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can interact with molecular targets such as proteins and enzymes, modulating their activity through thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylbenzene-1-thiol
  • 1,2,3-Trimethylbenzene
  • 1,3,5-Trimethylbenzene

Comparison

2,3,6-Trimethylbenzene-1-thiol is unique due to the specific positioning of its methyl and thiol groups, which influence its reactivity and interaction with other molecules. Compared to its isomers, such as 2,4,6-trimethylbenzene-1-thiol, the differences in substitution patterns can lead to variations in chemical behavior and applications. For example, the position of the thiol group can affect the compound’s ability to form disulfide bonds and its overall stability.

Properties

Molecular Formula

C9H12S

Molecular Weight

152.26 g/mol

IUPAC Name

2,3,6-trimethylbenzenethiol

InChI

InChI=1S/C9H12S/c1-6-4-5-7(2)9(10)8(6)3/h4-5,10H,1-3H3

InChI Key

XVSJTVAPLGSCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)S)C

Origin of Product

United States

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